[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the piperidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Ethyl Group: The ethyl group can be attached to the nitrogen atom through alkylation reactions using ethyl halides.
Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through the reaction of the piperidine derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperidine-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for the development of pharmaceutical agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with desired characteristics.
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with binding sites on proteins, influencing their activity. The compound may also modulate signaling pathways by affecting the function of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester: This compound shares the piperidine ring structure but has different functional groups attached.
3-(piperidin-1-ylmethyl)phenylboronic acid: Another piperidine derivative with a boronic acid moiety.
Uniqueness
[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[ethyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-5-4-6-12(2)7-10/h10H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIUHIXURORSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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